molecular formula C19H17NO3 B2542168 ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate CAS No. 154953-55-6

ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate

Cat. No.: B2542168
CAS No.: 154953-55-6
M. Wt: 307.349
InChI Key: KTFYUNJUAAVFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, which is substituted with a benzyl group at the nitrogen atom, a formyl group at the third position, and an ethyl ester at the second position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate is unique due to the presence of both the benzyl and formyl groups, which enhance its hydrophobicity and reactivity, respectively. These features make it a valuable compound for various scientific and industrial applications .

Biological Activity

Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family, which is characterized by a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The presence of the formyl group at the 3-position enhances its reactivity, allowing it to engage in covalent interactions with biological targets, such as enzymes and receptors.

Synthesis Process:
The compound can be synthesized through alkylation reactions involving ethyl indole-2-carboxylate and benzyl bromide under basic conditions. This method yields high purity and significant quantities of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding: Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer) cells, showing IC50 values ranging from 0.16 μM to 0.37 μM, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa0.37Inhibition of tubulin polymerization
HT290.16Induction of apoptosis
MCF-70.17Cell cycle arrest at G2-M phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against pathogenic bacteria and fungi. Research indicates that it can inhibit the growth of certain strains, making it a candidate for developing new antimicrobial agents .

Protective Effects on Intestinal Barrier

A recent study highlighted the protective effects of indole derivatives on the intestinal barrier during infections caused by Toxoplasma gondii. This compound showed potential in enhancing gastrointestinal motility and reducing oxidative stress markers in infected models .

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various indole derivatives, this compound was found to significantly reduce cell viability in cancer cell lines compared to control groups. The study concluded that this compound could serve as a lead structure for further drug development targeting cancer treatment.

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Properties

IUPAC Name

ethyl 1-benzyl-3-formylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-19(22)18-16(13-21)15-10-6-7-11-17(15)20(18)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFYUNJUAAVFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.